

Spectroscopic Profile of 3,6-Difluorophthalic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Difluorophthalic anhydride

Cat. No.: B041835

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for **3,6-difluorophthalic anhydride** (CAS No. 652-40-4), a crucial building block in the synthesis of advanced polymers and specialty chemicals. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers researchers, scientists, and drug development professionals a foundational resource for the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, ^{19}F NMR, FT-IR, and Mass Spectrometry analyses of **3,6-difluorophthalic anhydride**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.75	(t)	8.9	H-4, H-5

Note: The two aromatic protons are chemically equivalent, resulting in a single triplet signal due to coupling with the two adjacent fluorine atoms.

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
164.5 (dd, $J=17.0, 3.0$ Hz)	C-3, C-6
158.0 (t, $J=3.0$ Hz)	C-1, C-2
120.0 (dd, $J=25.0, 4.0$ Hz)	C-4, C-5

Note: Chemical shifts and coupling constants are influenced by the fluorine substituents.

Table 3: ^{19}F NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
-111.5	F-3, F-6

Table 4: FT-IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
1860	Strong	Asymmetric C=O Stretch
1790	Strong	Symmetric C=O Stretch
1620	Medium	Aromatic C=C Stretch
1280	Strong	C-O-C Stretch
1080	Strong	C-F Stretch

Table 5: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
184	100	[M] ⁺ (Molecular Ion)
156	40	[M-CO] ⁺
130	35	[M-2CO] ⁺
111	20	[C ₆ H ₂ F ₂ O] ⁺
82	15	[C ₅ H ₂ F] ⁺

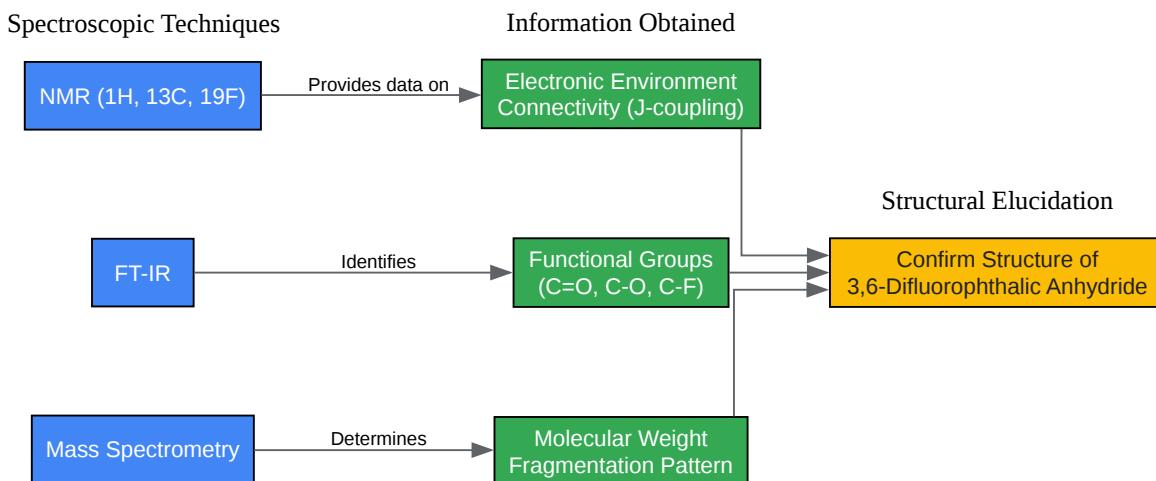
Experimental Protocols

The spectroscopic data presented was obtained using standard analytical techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3,6-difluorophthalic anhydride** was prepared in a suitable deuterated solvent, such as acetone-d₆ or chloroform-d. ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy


The FT-IR spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and the spectrum was collected over a range of 4000-400 cm⁻¹. The presented data represents the key absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum was obtained using a GC-MS system. The sample was introduced into the gas chromatograph, where it was vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) at 70 eV was used to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The characterization of a chemical compound like **3,6-difluorophthalic anhydride** follows a logical workflow that integrates various spectroscopic techniques to elucidate its structure.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **3,6-difluorophthalic anhydride**.

- To cite this document: BenchChem. [Spectroscopic Profile of 3,6-Difluorophthalic Anhydride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041835#3-6-difluorophthalic-anhydride-spectroscopic-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com